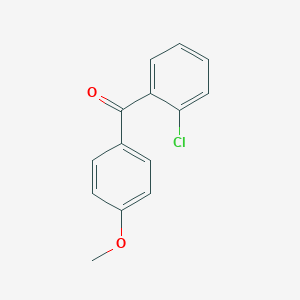

(2-Chlorophenyl)(4-methoxyphenyl)methanone

Übersicht

Beschreibung

The compound "(2-Chlorophenyl)(4-methoxyphenyl)methanone" is a benzophenone derivative characterized by the presence of a 2-chlorophenyl and a 4-methoxyphenyl group attached to a central carbonyl function. Benzophenone derivatives are known for their diverse chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves the formation of the carbonyl group through oxidation reactions or by building the aromatic system using various starting materials. For instance, the synthesis of related compounds such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . Similarly, enantiomerically pure diarylethanes were synthesized starting from a related chlorophenyl ethoxyphenyl methanone, indicating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of a related compound, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone, was determined to crystallize in the monoclinic space group, revealing details about the bond lengths and intermolecular hydrogen bonds . Another compound, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including nucleophilic addition, condensation, and heterocyclization. For instance, the benzo[b]thiophene sulfoxide derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . Condensation reactions are also common, as seen in the formation of isoflavones and other heterocycles from chlorophenyl substituted ethanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and hydroxy groups can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as the packing and intermolecular interactions within the crystal lattice . Theoretical studies, including density functional theory (DFT) calculations, can predict various bonding features, vibrational spectra, and reactivity profiles of these compounds .

Wissenschaftliche Forschungsanwendungen

Anti-allergic Activities

- Summary of the Application : A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

- Methods of Application or Experimental Procedures : These derivatives were designed and synthesized for testing. They were then tested for in vivo anti-allergic activities .

- Results or Outcomes : Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

Photocatalysis and Biosensing

- Summary of the Application : Polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer, has been attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis to biosensing .

- Methods of Application or Experimental Procedures : The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .

- Results or Outcomes : The emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .

Photothermal Applications

- Summary of the Application : Two-dimensional (2D) nanomaterials have become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their good biocompatibility enables their prosperous applications in photothermal therapy .

- Methods of Application or Experimental Procedures : These 2D nanomaterials are tested for their photothermal applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

- Results or Outcomes : The results of these applications can provide valuable information and insights for future research on photothermal conversion and 2D nanomaterials .

Biosensors

- Summary of the Application : Polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer, has been attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis to biosensing .

- Methods of Application or Experimental Procedures : The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .

- Results or Outcomes : Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .

Energy Storage

- Summary of the Application : Two-dimensional (2D) nanomaterials have become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .

- Methods of Application or Experimental Procedures : These 2D nanomaterials are tested for their photothermal applications including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

- Results or Outcomes : The results of these applications can provide valuable information and insights for future research on photothermal conversion and 2D nanomaterials .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several papers related to (2-Chlorophenyl)(4-methoxyphenyl)methanone and similar compounds . These papers could provide more detailed information on the synthesis, properties, and potential applications of this compound.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAGTIGTDCDSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358291 | |

| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(4-methoxyphenyl)methanone | |

CAS RN |

54118-74-0 | |

| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

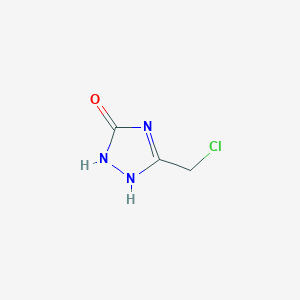

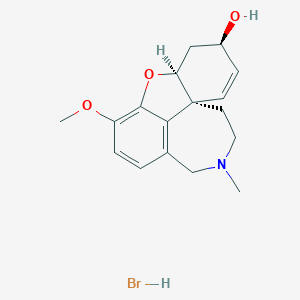

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)